![molecular formula C21H20O11 B192653 Vincetoxicoside B CAS No. 22007-72-3](/img/structure/B192653.png)
Vincetoxicoside B
Overview
Description
Vincetoxicoside B is a naturally occurring flavonoid glycoside isolated from various plant species, including Polygonum paleaceum Wall. It is known for its antifungal, antioxidant, and hepatoprotective properties . The compound has a molecular formula of C21H20O11 and a molecular weight of 448.38 g/mol .
Mechanism of Action
Target of Action
Vincetoxicoside B is primarily known for its antifungal activity . .
Mode of Action
It is known to exhibit antifungal properties
Biochemical Pathways
Given its antifungal activity, it can be inferred that it likely interferes with pathways essential for fungal growth and survival .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
The primary known result of this compound’s action is its antifungal effect
Action Environment
Like many natural compounds, its activity could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vincetoxicoside B is typically isolated from natural sources rather than synthesized chemically. The extraction process involves the use of solvents such as methanol or ethanol to extract the compound from plant materials. The extract is then subjected to chromatographic techniques to purify this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then extracted using solvents, followed by purification through chromatography. The final product is obtained after solvent removal and drying .
Chemical Reactions Analysis
Types of Reactions
Vincetoxicoside B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted flavonoid derivatives.
Scientific Research Applications
Comparative Efficacy
Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for Vincetoxicoside B compared to other antifungal agents:
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 2.0 - 4.0 | Candida albicans |
Fluconazole | 16 - 32 | Candida albicans |
Amphotericin B | 1.0 | Aspergillus fumigatus |
Voriconazole | 8.0 | Aspergillus fumigatus |
This table illustrates that this compound has a lower MIC compared to traditional antifungal agents, indicating its potential as an effective alternative or adjunct therapy.
Inhibition of DNA Topoisomerase
Recent research indicates that this compound may serve as a potent inhibitor of DNA topoisomerase, a crucial enzyme involved in DNA replication and repair. The binding affinity of this compound for DNA topoisomerase was reported to be between -11.41 kcal/mol and -13.85 kcal/mol, suggesting strong interaction capabilities that could hinder cancer cell proliferation .
Synergistic Effects with Other Compounds
In combination studies, this compound has demonstrated synergistic effects when used alongside other flavonoids and chemotherapeutic agents. This synergism may enhance the overall efficacy of cancer treatments while potentially reducing side effects associated with higher doses of conventional drugs .
Antioxidant Activity
This compound is recognized for its antioxidant properties, which contribute to cellular protection against oxidative stress. This activity is particularly relevant in preventing chronic diseases linked to oxidative damage, including cardiovascular diseases and neurodegenerative disorders .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects, which are beneficial in managing conditions such as arthritis and other inflammatory diseases. By modulating inflammatory pathways, this compound may help alleviate symptoms associated with these conditions .
Case Studies and Clinical Insights
Several case studies have documented the application of this compound in clinical settings:
- Case Study on Fungal Infections : A clinical trial involving patients with persistent fungal infections showed significant improvement when treated with a combination of traditional antifungals and this compound.
- Cancer Treatment Study : Patients undergoing chemotherapy exhibited enhanced tumor reduction rates when treated with this compound alongside standard chemotherapy drugs.
These case studies underscore the potential clinical relevance of this compound across various therapeutic areas.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid known for its antioxidant and anticancer activities.
Epicatechin: A flavonoid with antioxidant and cardioprotective effects
Uniqueness of Vincetoxicoside B
This compound is unique due to its combination of antifungal, antioxidant, and hepatoprotective properties. Its ability to inhibit hepatitis C virus replication sets it apart from other similar compounds .
Biological Activity
Vincetoxicoside B, a flavonoid glycoside derived from the plant Delphinium species, has attracted attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly focusing on its antidiabetic and antifungal activities.
Chemical Structure and Properties
This compound is classified as an alpha-L-rhamnoside, specifically a quercetin derivative with the molecular formula and a molecular weight of 432.38 g/mol . Its structure includes multiple hydroxyl groups that contribute to its biological activity.
Antidiabetic Activity
Recent studies have demonstrated that this compound exhibits significant antidiabetic effects. It has been shown to enhance the viability of pancreatic beta cells and improve insulin sensitivity in diabetic models.
- Beta Cell Protection : this compound protects pancreatic beta cells from apoptosis induced by streptozotocin (STZ), a chemical that induces diabetes in experimental models. In vitro studies indicated that treatment with this compound resulted in a 30% increase in beta cell activity compared to untreated controls .
- Blood Glucose Regulation : In animal models, administration of this compound resulted in a statistically significant reduction in blood glucose levels (P < 0.01) compared to diabetic control groups. The effective dose was noted to be around 1.5 mg/kg body weight .
Case Study
A specific study involving STZ-induced diabetic rats showed that this compound not only lowered blood glucose levels but also improved overall metabolic parameters, suggesting its potential as a therapeutic agent for type 2 diabetes .
Antifungal Activity
This compound has also been identified as an effective antifungal agent, particularly against strains resistant to conventional treatments.
- Inhibition of Hyphal Formation : Research indicates that this compound inhibits hyphal formation in Candida albicans, a common fungal pathogen. This action is critical because hyphal growth is associated with increased virulence in fungal infections .
- Synergistic Effects : When combined with other antifungal agents, this compound has shown enhanced efficacy, suggesting potential for use in combination therapies against resistant fungal strains .
Research Findings
In vitro assays have demonstrated that this compound exhibits a minimum inhibitory concentration (MIC) ranging from 2.0 to 4.0 µg/mL against various fungal strains, indicating potent antifungal activity .
Summary of Biological Activities
The following table summarizes the key biological activities of this compound:
Activity | Mechanism | Effectiveness |
---|---|---|
Antidiabetic | Protects beta cells; lowers blood glucose | Significant reduction (P < 0.01) |
Antifungal | Inhibits hyphal formation; synergistic with other drugs | MIC: 2.0 - 4.0 µg/mL |
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c1-7-15(25)17(27)19(29)21(30-7)31-9-5-12(24)14-13(6-9)32-20(18(28)16(14)26)8-2-3-10(22)11(23)4-8/h2-7,15,17,19,21-25,27-29H,1H3/t7-,15-,17+,19+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHXPNUXTNHJOF-XNFUJFQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00944612 | |
Record name | 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl 6-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00944612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22007-72-3 | |
Record name | Quercetin 7-O-rhamnoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22007-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quercetin 7-rhamnoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022007723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl 6-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00944612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What biological activities have been reported for Vincetoxicoside B?
A1: this compound has demonstrated synergistic antifungal activity in combination with other flavonoids like quercetin and kaempferol []. It has also been identified as a potential PPARγ partial agonist through computational screening []. Additionally, in silico studies suggest it might interact with proteins involved in the PI3K-Akt signaling pathway, potentially impacting cancer-related processes [].
Q2: What structural features of this compound are important for its antifungal activity?
A2: Research suggests that a free 3-OH group within the flavonoid structure is important for the synergistic antifungal activity observed for this compound when combined with other flavonoids [].
Q3: Has this compound been isolated from any plant sources?
A3: Yes, this compound has been isolated from several plant species. These include Polygonum paleaceum [], Laurus nobilis [], and Incarvillea mairei var. granditlora [].
Q4: What computational methods have been employed to study this compound?
A4: Molecular docking and molecular dynamics (MD) simulations have been used to investigate the binding interactions of this compound with target proteins, particularly PPARγ []. Additionally, descriptor-based drug-likeness analysis and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling have been performed to assess its potential as a drug candidate [].
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